(Z)-3-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile
Description
(Z)-3-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Properties
IUPAC Name |
(Z)-3-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-4-18-5-7-21(8-6-18)25-16(2)13-19(17(25)3)14-20(15-23)22(26)24-9-11-27-12-10-24/h5-8,13-14H,4,9-12H2,1-3H3/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCLCFOPZOERKO-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C(/C#N)\C(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Ethylphenyl Group: This step might involve a Friedel-Crafts alkylation reaction.
Attachment of the Morpholine Ring: This can be done through nucleophilic substitution reactions.
Formation of the Nitrile Group: This step might involve the reaction of a suitable precursor with cyanogen bromide or another nitrile-forming reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the ethylphenyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, especially at the aromatic ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures have been studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the morpholine ring and nitrile group might contribute to its biological activity.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic and heterocyclic nature.
Mechanism of Action
The mechanism of action of (Z)-3-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group could allow it to form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-[1-(4-methylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile
- (Z)-3-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(piperidine-4-carbonyl)prop-2-enenitrile
Uniqueness
The uniqueness of (Z)-3-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, might enhance its solubility and bioavailability compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
